4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine
Overview
Description
4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C14H19N3OS2 and its molecular weight is 309.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is the HIV-1 Reverse Transcriptase (RT) . This enzyme plays a crucial role in the replication of the Human Immunodeficiency Virus Type 1 (HIV-1), making it a key target for antiretroviral therapy .
Mode of Action
This compound interacts with its target, the HIV-1 RT, in a manner that inhibits the enzyme’s function . The compound exhibits an uncompetitive inhibition mode , meaning it binds to the enzyme-substrate complex rather than the free enzyme .
Biochemical Pathways
The compound’s interaction with the HIV-1 RT disrupts the viral replication process, thereby inhibiting the proliferation of the virus . By targeting the RT enzyme, this compound affects the biochemical pathway of viral replication, leading to downstream effects that include a reduction in viral load .
Result of Action
The result of this compound’s action is the inhibition of HIV-1 RT, which leads to a decrease in viral replication and, consequently, a reduction in viral load . This can have significant molecular and cellular effects, including the preservation of immune system function and a delay in the progression of HIV-1 infection .
Properties
IUPAC Name |
4-methylsulfanyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS2/c1-19-11-3-2-4-12-13(11)16-14(20-12)15-5-6-17-7-9-18-10-8-17/h2-4H,5-10H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYHCFPQLRQLBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NCCN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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